molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Cat. No.: B1253829
CAS No.: 58539-65-4
M. Wt: 136.15 g/mol
InChI Key: JRYYVMDEUJQWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnicotinamide is a pyridinecarboxamide that is nicotinamide substituted by a methyl group at the second carbon position. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound has garnered interest due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

2-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of nicotinamide (vitamin B3) and is primarily targeted by the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays a critical role in the occurrence and development of various cancers .

Mode of Action

The mode of action of this compound involves its interaction with NNMT. NNMT catalyzes the N-methylation of nicotinamide (NAM) to form 1-methylnicotinamide . This reaction takes place during the metabolism of NAD (nicotinamide adenine dinucleotide), with S-adenosyl-L-methionine (SAM) serving as the methyl donor .

Biochemical Pathways

This compound is involved in the NAD salvage pathway, which is crucial for maintaining cellular energy metabolism . NAD serves as a coenzyme for hundreds of dehydrogenases in redox reactions, driving energy production during glycolysis, the TCA cycle, and the electron transport chain . Additionally, this compound is hydroxylated to form 2-hydroxy-N-methylnicotinamide (2-HNMN), which degrades into a novel nicotine metabolite 2, 3-dihydroxypyridine (2, 3-DHP) with the formation of carbamic acid .

Pharmacokinetics

It is known that n-methylnicotinamide is excreted in the urine . The plasma terminal half-life for nicotinamide (0.9 h) and NUA (1.3 h) was shorter as compared to NAM (4.3 h) . Urine recovery of nicotinamide and metabolites accounted for 69.5% of the administered dose; only 3.2% was excreted as nicotinamide .

Result of Action

The action of this compound has been associated with various biological effects. It has been found to exhibit antithrombotic , anti-inflammatory , gastroprotective , and vasoprotective properties. It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin and increases nitric oxide bioavailability in the endothelium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of NNMT and NAM metabolism can vary in different organs and tissues under normal physiological conditions . Furthermore, the effects of 1-MNAM on tumor cells and the tumor microenvironment are important to examine . The development and validation of NNMT inhibitors in tumor therapy is needed .

Biochemical Analysis

Biochemical Properties

2-Methylnicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It is involved in the methylation process catalyzed by nicotinamide N-methyltransferase (NNMT), where it is formed from nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction also produces S-adenosyl-L-homocysteine (SAH). The interaction of this compound with NNMT is crucial for regulating cellular levels of nicotinamide and SAM, which in turn affects various NAD±dependent redox reactions and signaling pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell metabolism and signaling pathways by altering the levels of nicotinamide and SAM . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, high levels of NNMT and consequently this compound can lead to changes in the epigenetic state of the cells, affecting tumor progression . Additionally, this compound has been implicated in the regulation of nitric oxide bioavailability in endothelial cells, which can influence vascular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT, leading to the methylation of nicotinamide. This interaction is crucial for maintaining the balance of nicotinamide and SAM within the cell . The binding of this compound to NNMT results in the production of SAH, which can further influence various metabolic pathways. Additionally, this compound can inhibit platelet-dependent thrombosis through mechanisms involving cyclooxygenase-2 and prostacyclin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the urinary excretion of this compound and its metabolites can be used as biomarkers for niacin intake and status . Over time, the levels of this compound and its metabolites can provide insights into the compound’s stability and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular metabolism and function. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound can lead to alterations in liver enzyme levels and other metabolic parameters . It is important to determine the threshold effects and safe dosage ranges to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide to form this compound, which can then be further metabolized into other compounds . The metabolic pathways involving this compound are crucial for maintaining cellular NAD+ levels and regulating various metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play a role in the cellular uptake and distribution of this compound . These transporters help regulate the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization within the cell, as it interacts with different biomolecules in distinct cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnicotinamide can be synthesized through several methods. One common method involves the methylation of nicotinamide. This can be achieved by reacting nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the oxidation of 2-methylpyridine-3-carboxamide using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions include refluxing the mixture in an appropriate solvent like water or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow systems and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylpyridine-3-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-methyl-3-aminopyridine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in water or acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Methylpyridine-3-carboxylic acid.

    Reduction: 2-Methyl-3-aminopyridine.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

2-Methylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It is also explored for its potential in treating neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnicotinamide: Another methylated derivative of nicotinamide, known for its anti-inflammatory and vasoprotective properties.

    Nicotinamide: The parent compound, widely used as a vitamin supplement and in skincare products.

    Nicotinic Acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.

Uniqueness

2-Methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 1-Methylnicotinamide, which is primarily known for its cardiovascular benefits, this compound has shown potential in modulating metabolic pathways and reducing oxidative stress. This makes it a compound of interest for developing new therapeutic agents.

Properties

IUPAC Name

2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVMDEUJQWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482082
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58539-65-4
Record name 2-Methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58539-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-methylnicotinic acid (15.0 g, 0.111 mol) and 1,1'-carbonyldiimidazole (36.0 g, 0.222 mol) was added 300 mL of methylene chloride dropwise. The reaction mixture was stirred at room temperature overnight. Ammonia gas was distilled into the reaction mixture for 30 minutes using a dry ice condenser and the mixture was stirred at room temperature for an additional hour. Solvent was removed under vacuum and the residue was dissolved with 500 mL of acetonitrile. The solution was concentrated to half volume at low temperature and the product precipitated out as white solid. The crude mixture was recrystallized from ethanol/ether to give 11.5 g of 2-methylnicotinamide as a colorless crystal (76%): mp 160°-163° C. Anal. Calc'd. For C7H8N2O: C, 61.75, H, 5.92, N, 20.57. Found: C, 61.44, H, 6.14, N, 20.66.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.16 mmol) was used in general procedure 3 with 1-acetylpiperazine (0.83 mmol). The product was purified by RP-HPLC to give 6-(4-acetylpiperazin-1-yl)-N-(4-chloro-3-(3-chlorobenzamido)phenyl))phenyl)-2-methylnicotinamide. MS (Q1) 526.1 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.83 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(4-fluorobenzamido)phenyl))-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 496.0 (M)+
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(3-benzamido-4-chlorophenyl)-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methyl-nicotinamide. MS (Q1) 464.0 (M)+
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.14 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.70 mmol). The product was purified by RP-HPLC to give N-(4-chloro-3-(3-chlorobenzamido)phenyl))-6-(3S,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 512.0 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnicotinamide
Reactant of Route 2
2-Methylnicotinamide
Reactant of Route 3
2-Methylnicotinamide
Reactant of Route 4
2-Methylnicotinamide
Reactant of Route 5
2-Methylnicotinamide
Reactant of Route 6
2-Methylnicotinamide
Customer
Q & A

Q1: What is the mechanism of action for 2-methylnicotinamide derivatives as anti-inflammatory agents?

A1: Research suggests that certain derivatives of this compound, such as N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide (ML120B), act as potent and selective inhibitors of IκB kinase β (IKKβ). [, , ] IKKβ is a key regulator of the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting IKKβ, these compounds block the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators. [, , ] This mechanism makes them potential therapeutic candidates for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: Beyond anti-inflammatory activity, what other therapeutic potential do this compound derivatives show?

A2: Studies indicate that IKKβ inhibition by this compound derivatives like ML120B can also influence cellular growth processes. [] Research has shown that ML120B can reduce the phosphorylation of TSC1 (tuberous sclerosis complex 1) by IKKβ in vascular smooth muscle cells. [] This inhibition subsequently affects downstream targets of the mammalian target of rapamycin complex 1 (mTORC1) pathway, ultimately leading to a decrease in protein synthesis. [] This mechanism suggests a potential therapeutic application for these compounds in conditions involving excessive cell growth, such as cardiovascular diseases. []

Q3: Have any structural modifications been explored for this compound, and how do they impact its activity?

A3: Yes, various structural modifications have been investigated. For example, researchers synthesized methylene-bridged cyclic nucleoside analogs of nicotinamide riboside incorporating the this compound moiety. [] Additionally, studies have explored the synthesis and biological activity of arylamides of 2-methylnicotinic acid. [] While the specific impact of these modifications on activity requires further investigation, they represent efforts to explore structure-activity relationships and potentially enhance desired effects. [, ]

Q4: Are there any in vivo studies supporting the therapeutic potential of this compound derivatives?

A4: Yes, preclinical studies using a rat model of rheumatoid arthritis demonstrated that oral administration of ML120B effectively reduced joint inflammation and protected against bone and cartilage destruction. [, ] This protective effect was linked to a decrease in NF-κB activity within the arthritic joints. [, ] These findings suggest that IKKβ inhibition by this compound derivatives holds promise for treating both the inflammatory and destructive aspects of rheumatoid arthritis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.